molecular formula C16H15BrN2O3 B2818347 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941889-26-5

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2818347
CAS No.: 941889-26-5
M. Wt: 363.211
InChI Key: NPSQCNULPHTJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic small molecule belonging to the furan carboxamide class, designed for advanced chemical and pharmaceutical research. Compounds with this scaffold are of significant interest in medicinal chemistry for developing new therapeutic agents, particularly against challenging, drug-resistant bacterial pathogens . The core structure of this molecule, a 5-bromofuran-2-carboxamide, is a key pharmacophore in antibacterial research. While the specific biological data for this analog is not yet published in the scientific literature, a closely related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide , has demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi . This suggests the potential for furan and pyrazine carboxamides to serve as promising scaffolds in the fight against antimicrobial resistance (AMR). The presence of the 2-oxopyrrolidin-1-yl (lactam) substituent on the aniline ring is a distinctive feature that may influence the compound's electronic properties, solubility, and its interaction with biological targets. Research Applications: • Antimicrobial Agent Development: Serves as a key intermediate or target molecule for synthesizing new compounds to combat multidrug-resistant bacterial strains . • Medicinal Chemistry: Useful for structure-activity relationship (SAR) studies to optimize the furan carboxamide core for enhanced potency and selectivity. • Chemical Biology: Can be utilized as a probe to investigate bacterial resistance mechanisms and identify novel drug targets. Note: This product is offered for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-9-11(18-16(21)13-6-7-14(17)22-13)4-5-12(10)19-8-2-3-15(19)20/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQCNULPHTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and the pyrrolidinone moiety can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy-substituted furan.

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the pyrrolidinone moiety can yield pyrrolidine derivatives.

Scientific Research Applications

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide ()
  • Key Difference : The phenyl group is substituted with a bicyclic 3-methyltriazolo-pyridazin moiety instead of 2-oxopyrrolidin.
  • This may alter target selectivity, particularly in kinase inhibition .
5-Bromo-N-[3-Chloro-4-Morpholin-4-ylPhenyl]Furan-2-Carboxamide ()
  • Key Difference : The phenyl ring features a morpholine (oxygen-containing heterocycle) and a chlorine atom.
  • Impact: Morpholine increases polarity (lower XLogP3 vs. The chlorine atom, being smaller than bromine, may weaken halogen-bonding interactions .
5-Bromo-N-(3-Chloro-4-Pyrrolidin-1-ylPhenyl)Furan-2-Carboxamide ()
  • Key Difference : The pyrrolidin group lacks the 2-oxo modification.

Core Scaffold Modifications

5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-1,4-Dihydropyridine-3-Carboxamide ()
  • Key Difference : A dihydropyridine core replaces the furan carboxamide.
  • Impact: The dihydropyridine scaffold is redox-active, commonly associated with calcium channel modulation.
5-(3-((2-(1,2,4-Oxadiazol-3-yl)Propan-2-yl)Carbamoyl)Phenyl)-2-(4-Fluorophenyl)Furo[2,3-b]Pyridine-3-Carboxamide ()
  • Key Difference : A fused furopyridine core and oxadiazole substituent are present.
  • Impact : The oxadiazole group enhances metabolic stability, while the fluorine atom increases lipophilicity (higher XLogP3). The fused pyridine may improve planar stacking in hydrophobic binding sites .

Functional Group Additions

5-Bromo-N-({[4-(1-Pyrrolidinylsulfonyl)Phenyl]Amino}Carbonothioyl)-2-Furamide ()
  • Key Difference : A thiourea linker and pyrrolidinylsulfonyl group are added.
  • Impact: The sulfonyl group elevates TPSA (≥60 Ų), reducing membrane permeability but improving solubility.
5-Bromo-N-{2-[1-(4-Fluorobenzoyl)Piperidin-4-yl]Ethyl}Furan-2-Carboxamide ()
  • Key Difference : A piperidine-ethyl linker and fluorobenzoyl group are incorporated.
  • Impact : The piperidine increases basicity (affecting pH-dependent solubility), while the fluorobenzoyl group adds steric bulk, possibly hindering target engagement compared to the compact 2-oxopyrrolidin group .

Research Implications

The target compound’s combination of bromine (for halogen bonding) and 2-oxopyrrolidin (for hydrogen bonding) offers a unique pharmacophoric profile. Compared to analogues:

  • Morpholine/Chlorine Derivatives () : Better solubility but weaker target affinity.
  • Triazolo-Pyridazin Derivatives () : Enhanced π-π stacking but reduced metabolic stability.
  • Pyrrolidinylsulfonyl Derivatives () : Superior solubility but poor permeability.

Biological Activity

5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16BrN2O3C_{15}H_{16}BrN_2O_3. The compound features a furan ring with a carboxamide group and a bromine substituent, which contributes to its unique chemical properties.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Bromination of Furan: Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formation of Carboxamide: Reacting the brominated furan with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed structure-dependent cytotoxicity. For instance, compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino fragments .

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)IC50 (µM)
This compound66%100
Cisplatin50%10

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus. The research indicates that derivatives bearing specific structural motifs exhibit enhanced efficacy against resistant bacterial strains .

Table 2: Antimicrobial Efficacy Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus32 µg/mL
Vancomycin-intermediate S. aureus16 µg/mL

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and bacterial resistance mechanisms. The binding affinity and specificity towards these targets can lead to the inhibition or activation of critical pathways, contributing to its therapeutic effects .

Case Studies

  • Study on Anticancer Properties: A recent study assessed the efficacy of several derivatives, including the target compound, against A549 cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 µM, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Resistance Research: Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The study concluded that certain modifications in the chemical structure enhanced antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and assess purity (e.g., absence of residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s distinctive M+2 peak) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) and identification of byproducts .
    Advanced Tip : Pair with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question
Methodological Approach :

  • Systematic substituent variation : Modify the bromo-furan, methylphenyl, or pyrrolidinone groups to assess impact on bioactivity (e.g., kinase inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like ATP-binding pockets .
    Data Analysis :
  • Corrogate activity data (IC50 values) with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify key SAR trends .

What strategies can resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Control Experiments : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or methodological differences .

How can the 3D structure and intermolecular interactions of this compound be elucidated?

Advanced Research Question

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water) and solve the structure using SHELX or similar software .
  • Molecular Dynamics Simulations : Analyze stability of hydrogen bonds (e.g., between the carboxamide and pyrrolidinone groups) in aqueous environments .
    Key Insight : Intermolecular π-π stacking between the phenyl and furan rings may influence crystallinity .

What in vitro assays are suitable for evaluating its bioactivity and selectivity?

Advanced Research Question

  • Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure inhibition of kinases like EGFR or VEGFR2 .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC50 values to normal cells (e.g., HEK293) .
  • Selectivity Profiling : Employ broad-panel screening (e.g., Eurofins Pharma Discovery Services) to identify off-target effects .

How can metabolic stability and degradation pathways be investigated?

Advanced Research Question

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or demethylation sites .
  • Stability Studies : Monitor compound integrity under varying pH (1–10) and temperature (25–40°C) to guide formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.